2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride
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Overview
Description
2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, a fluorinated carbon chain, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride typically involves the reaction of pyrrolidine with a fluorinated carbon chain precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 0°C to 100°C, depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated carbon chain and pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol: Lacks the hydrochloride component but shares similar structural features.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different substituents.
Fluorinated alcohols: Compounds with fluorinated carbon chains and hydroxyl groups.
Uniqueness
2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride is unique due to the combination of its fluorinated carbon chain, pyrrolidine ring, and hydrochloride component. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2,2-difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9,6-11)5-10-3-1-2-4-10;/h11H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFGWURCXJDYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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